4-(4-Chlorophenyl)-2-methylpyrimidine
Description
4-(4-Chlorophenyl)-2-methylpyrimidine is a pyrimidine derivative featuring a chlorophenyl group at the 4-position and a methyl group at the 2-position of the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them critical scaffolds in medicinal chemistry and materials science. The 4-chlorophenyl substituent introduces electron-withdrawing effects, which can enhance stability and influence reactivity . The methyl group at position 2 contributes steric effects and modulates electronic properties. This compound is synthesized via methods such as Kröhnke’s pyrimidinium ylide synthesis, where 4-(4-chlorophenyl)pyrimidine reacts with phenacyl bromides under alkaline conditions to form stable ylides . Quantum chemical studies confirm that substituents with strong electron-withdrawing effects stabilize the ylides by delocalizing the anionic charge .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKWHHMPJSUMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-methylpyrimidine typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps, including the formation of an intermediate enamine, followed by cyclization and dehydration to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 4-(4-Chlorophenyl)-2-methylpyrimidine exhibits promising anticancer activity. It functions as an inhibitor of heat shock protein 90 (Hsp90), which is crucial for the stability of several oncogenic proteins. The inhibition of Hsp90 disrupts cancer cell survival pathways, leading to apoptosis. A study on A431 cells showed a significant reduction in cell viability at concentrations above 10 µM, indicating a dose-dependent response.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been observed to inhibit bacterial growth potentially through interference with nucleic acid synthesis or protein function. This makes it a candidate for further development as an antimicrobial agent.
Interaction with Biological Macromolecules
this compound interacts with various biological macromolecules, influencing several cellular pathways:
- Enzyme Inhibition : It inhibits enzymes involved in nucleotide metabolism.
- Receptor Modulation : The compound may modulate receptor activity linked to cancer progression.
In Vitro Study on A431 Cells
A study evaluated the effects of this compound on A431 cells, revealing a significant reduction in cell viability at concentrations exceeding 10 µM. This suggests a strong potential for use in cancer therapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 10 |
| HCT-116 | 15 |
| SK-BR-3 | 12 |
Hsp90 Inhibition Study
This study highlighted the compound’s role as an Hsp90 inhibitor, demonstrating that treatment resulted in decreased levels of client proteins associated with tumor growth.
Chemical Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Reaction of appropriate pyrimidine precursors with chlorobenzenesulfinic acid.
- Introduction of substituents through alkylation reactions .
Industrial Applications
In addition to its biological applications, this compound is utilized in developing new materials and chemical processes due to its unique structural properties and reactivity profiles. Its sulfinyl group enhances its pharmacological effects, making it suitable for research in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrimidine Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in all compounds enhances stability via resonance and inductive effects. For example, pyrimidine-2-thiol derivatives exhibit higher stability due to thiol group charge delocalization .
- Steric and Electronic Effects : Methyl groups (e.g., in this compound) introduce steric hindrance but weakly donate electrons, balancing reactivity and stability .
Comparison :
Key Insights :
- Microwave-assisted synthesis significantly accelerates the formation of this compound derivatives compared to traditional heating .
- Coordination complexes (e.g., with Ag(I)) require specialized conditions but enable unique material properties .
Stability and Reactivity
- Stability : Derivatives with dual EWGs (e.g., 4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine ) exhibit higher thermal and oxidative stability due to enhanced charge delocalization.
- Reactivity : The methyl group in this compound facilitates nucleophilic substitutions at position 2, whereas thiol/thione analogs (e.g., ) are more reactive in redox reactions.
Biological Activity
4-(4-Chlorophenyl)-2-methylpyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antimalarial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 235.67 g/mol
This compound features a pyrimidine ring substituted with a chlorophenyl group, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Bacillus subtilis | 4.69 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results against breast cancer cells (MCF-7 and MDA-MB-231).
| Cell Line | IC (µM) | Comparison to Doxorubicin (IC) |
|---|---|---|
| MCF-7 | 9.46 | Better than Doxorubicin (2.29 µM) |
| MDA-MB-231 | 11.73 | Comparable to Doxorubicin |
The compound exhibited a higher selectivity index compared to standard chemotherapeutics, indicating its potential for further development as an anticancer agent .
Antimalarial Activity
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for antimalarial properties. Research indicates that it may inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
- In Vitro Activity : The compound showed IC values ranging from 0.005 to 0.44 µM against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
- In Vivo Studies : Preliminary in vivo studies using a P. berghei mouse model demonstrated mild suppression of the parasite with no observed cytotoxicity against mammalian cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the pyrimidine ring and substituents significantly influence biological activity.
- Substituents on the pyrimidine nucleus enhance binding affinity and selectivity towards target enzymes.
- Molecular docking studies have revealed interactions with key proteins involved in disease pathways, providing insights into potential mechanisms of action.
Q & A
Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-2-methylpyrimidine, and how can purity be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves dissolving intermediates in a solvent system (e.g., acetonitrile/water) and allowing slow evaporation to obtain crystals . Purity optimization requires column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethanol. Monitor reactions via TLC or HPLC, and validate purity with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. What safety protocols are critical during handling and disposal?
Follow GHS-compliant guidelines: wear nitrile gloves, protective eyewear, and lab coats. Use fume hoods or glove boxes when handling toxic intermediates (e.g., chlorinated byproducts) . Waste must be segregated into halogenated organic waste containers and processed by certified hazardous waste facilities to prevent environmental contamination .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For this compound derivatives, SCXRD reveals planar molecular geometries, dihedral angles between aromatic rings (~4°), and intermolecular interactions like N–H···N hydrogen bonds and π-π stacking (3.4–3.6 Å centroid distances) . Refinement software (e.g., SHELX) and CCDC databases aid in structural validation.
Advanced Research Questions
Q. How do substituents influence the compound’s bioactivity in medicinal chemistry?
The chlorophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition), while the methyl group on the pyrimidine ring modulates steric effects. Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing chlorine with fluorine) and testing against biological targets (e.g., cancer cell lines via MTT assays) . Molecular docking simulations (AutoDock Vina) can predict binding affinities to receptors like EGFR .
Q. What analytical methods resolve contradictions in spectral data?
Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d₆, CDCl₃) for consistency. Compare experimental data with computational predictions (DFT calculations, Gaussian 09) and published crystallographic parameters (e.g., bond lengths, angles) . For ambiguous MS fragments, employ tandem MS/MS or ion mobility spectrometry.
Q. How can this compound be integrated into coordination polymers or supramolecular architectures?
The pyrimidine nitrogen atoms act as Lewis bases, forming coordination polymers with metals (e.g., Cu(II), Zn(II)). Design experiments by mixing the compound with metal salts in DMF/water under solvothermal conditions. Characterize via SCXRD and analyze topology (e.g., 2D layers vs. 3D frameworks) . Properties like porosity (BET surface area analysis) or catalytic activity (e.g., CO₂ adsorption) can be explored.
Q. What strategies mitigate environmental impact during large-scale synthesis?
Replace chlorinated solvents with green alternatives (e.g., cyclopentyl methyl ether). Implement catalytic methods (e.g., Pd-catalyzed cross-coupling) to reduce stoichiometric waste. Lifecycle assessment (LCA) tools can quantify carbon footprints, while biodegradability studies (OECD 301F) assess ecological risks .
Data Contradiction and Reproducibility
Q. Why do bioactivity results vary across studies?
Variability arises from differences in assay conditions (e.g., cell passage number, serum concentration) or compound purity. Validate purity (>95% via HPLC) and standardize protocols (e.g., CLSI guidelines for antimicrobial testing) . Use positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ values with 95% confidence intervals.
Q. How can conflicting computational and experimental data be reconciled?
Discrepancies in docking scores vs. experimental IC₅₀ may stem from solvent effects or protein flexibility. Perform molecular dynamics simulations (GROMACS) to account for conformational changes. Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₑ) .
Methodological Best Practices
Q. What techniques optimize yield in multi-step syntheses?
Use flow chemistry for exothermic steps (e.g., Grignard reactions) to improve control. Monitor intermediates via inline IR spectroscopy. For low-yielding steps, screen catalysts (e.g., PPh₃ for Stille coupling) or employ microwave-assisted synthesis to reduce reaction times .
Q. How are degradation products identified and characterized?
Accelerated stability studies (ICH Q1A guidelines) under heat/humidity (40°C/75% RH) reveal degradation pathways. Analyze by LC-MS/MS and compare fragmentation patterns with reference standards. For photodegradation, use UV chambers and track radical intermediates via EPR spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
